5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide
Description
Structural Significance of 5-Methyl-5H-Pyrimido-Thieno-Thiazin Derivatives
The compound’s architecture features a polycyclic system integrating pyrimido[5,4-c]thieno and thiazine rings, with a sulfone group at the 6,6-position and a methyl substituent at the 5-position. This configuration confers distinct electronic and steric properties:
- Fused Ring System : The pyrimido-thieno-thiazine framework creates a planar, aromatic structure that facilitates π-π stacking interactions with biological targets, such as kinase domains or DNA helicases.
- Sulfone Functionalization : The 6,6-dioxide moiety enhances solubility and hydrogen-bonding capacity, potentially improving binding affinity to hydrophilic active sites.
- Methyl Substituent : The 5-methyl group introduces steric bulk, which may stabilize the compound in hydrophobic pockets or modulate metabolic stability.
Synthetic routes to this compound often involve multicomponent cyclization reactions. For example, reacting ethyl cyanoacetate with sulfur-containing precursors under basic conditions yields intermediate thiourea derivatives, which undergo subsequent cyclization to form the thiazine ring. Spectral characterization (e.g., $$^{13}\text{C}$$ NMR) confirms key structural features, such as carbonyl signals at δ 165.9–182.1 ppm and methyl resonances at δ 20.5 ppm.
Table 1: Key Structural Features and Implications
| Feature | Structural Role | Biological Implication |
|---|---|---|
| Fused pyrimido-thieno | Planar aromaticity | DNA intercalation, enzyme inhibition |
| 6,6-Dioxide | Polarity enhancement | Improved solubility and binding |
| 5-Methyl group | Steric stabilization | Metabolic resistance |
Bioisosteric Relationships to Purine/Pyrimidine Nucleotides
The compound’s pyrimido-thieno core serves as a bioisostere for purine nucleotides, mimicking adenine’s hydrogen-bonding patterns while introducing sulfur-based modifications. Key comparisons include:
- Ring Isosterism : The thieno[2,3-d]pyrimidine system replicates adenine’s six-membered ring but replaces a nitrogen atom with sulfur, altering electron distribution and enhancing redox stability.
- Functional Group Mimicry : The exocyclic amine at position 2 mirrors adenine’s 6-amino group, enabling interactions with ATP-binding pockets in kinases.
- Sulfone vs. Phosphate : The 6,6-dioxide group approximates the negative charge of phosphate groups in nucleotides, potentially facilitating interactions with magnesium ions in enzymatic active sites.
These bioisosteric properties have spurred interest in the compound as a kinase inhibitor. For instance, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines exhibit phosphodiesterase IV (PDE4) inhibition with IC$$_{50}$$ values of 9–25 μM, attributed to their adenine-like binding mode. Similarly, derivatives targeting the ATR kinase domain show promise in cancer therapy by disrupting DNA repair mechanisms.
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-7,7-dioxo-3,7λ6-dithia-8,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,9,11-pentaen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S2/c1-13-5-4-11-9(10)12-7(5)8-6(2-3-16-8)17(13,14)15/h2-4H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKRFOYWUKSZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C3=C(S1(=O)=O)C=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: These involve the formation of the fused ring system through cyclization of intermediate compounds.
Condensation Reactions: These are used to introduce the thiazine and thieno rings into the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The fused heterocyclic core of this compound is likely synthesized via multi-component reactions or sequential cyclizations. Key pathways include:
Thieno-Thiazine Formation
Reactions involving α-thiocyanatoketones with cyanothioacetamides or thioacrylamides under basic conditions (e.g., KOH/EtOH) yield dihydrothiophene intermediates, which cyclize to form thieno[2,3-d]pyrimidines or thieno-thiazine derivatives . For example:
-
α-Thiocyanatoacetophenone reacts with 3-aryl-2-cyanothioacrylamides to form Michael adducts, which cyclize via intramolecular S2 substitution or nucleophilic addition-elimination mechanisms .
-
Quantum chemical calculations (rSCAN-3c level) support the cyclization pathways and stereochemical outcomes .
Functionalization Reactions
The amine and sulfone groups enable further derivatization:
Amine Modifications
-
Mannich Reactions : The primary amine reacts with formaldehyde (HCHO) and primary amines under noncatalyzed conditions to form hexahydrothieno[2,3-d]pyrimidine derivatives .
Example: -
Acylation : Reaction with benzoyl chloride or acetic anhydride forms N-acylated derivatives (e.g., 22 in ).
Ring-Opening and Rearrangements
-
Thiazine sulfones undergo ring-opening with Lewis acids (e.g., p-TsOH) to form six-membered heterocycles .
Example:
Key Reaction Data
Mechanistic Insights
-
Cyclization Pathways : DFT studies reveal that cyclization proceeds via either S2 displacement (for S,S/R,R-diastereomers) or nucleophilic addition-elimination (for S,R/R,S-diastereomers) .
-
Sulfone Stability : The electron-withdrawing sulfone groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide in anticancer therapies. For instance, derivatives of thiazolo-pyrimidine compounds have shown promising results in inhibiting cancer cell proliferation across various human cancer cell lines. These compounds were synthesized and evaluated for their antiproliferative activity using assays on cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Case Study: Anticancer Compounds
In a study focused on thiazolo-pyrimidine derivatives:
- Compounds Tested : Twelve new derivatives
- Cell Lines Used : A375 (melanoma), C32 (skin cancer), DU145 (prostate), MCF-7 (breast)
- Results : Four compounds exhibited significant antiproliferative effects, indicating the potential for further development as anticancer agents .
2. Antioxidant Properties
The antioxidant activity of related thiazol derivatives has been evaluated using various assays. Compounds containing the thiazole moiety have demonstrated effective radical scavenging capabilities against free radicals such as DPPH and superoxide radicals .
Case Study: Antioxidant Activity
A series of new 2-amino-thiazol derivatives were synthesized and tested:
- Assay Methods : DPPH, hydroxyl radical scavenging
- Key Findings : Certain derivatives showed significant scavenging activity due to electron-donating substituents .
Materials Science Applications
The structural characteristics of this compound make it a candidate for various materials science applications. Its unique heterocyclic structure allows for interactions with different molecular targets which can be harnessed in developing new materials with specific properties.
1. Drug Development
The compound's ability to modulate enzyme activity positions it as a potential lead compound for drug development. Its interactions with biological targets can be further explored through molecular docking studies to optimize binding affinities and improve pharmacological profiles .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Assay Method | Result Summary |
|---|---|---|---|
| Anticancer | Thiazolo-pyrimidine Derivatives | Cell Proliferation Assay | Significant inhibition in multiple cancer lines |
| Antioxidant | Thiazol Derivatives | DPPH Scavenging Assay | High radical scavenging potential |
| Drug Development | Heterocyclic Compounds | Molecular Docking | Suitable binding interactions identified |
Mechanism of Action
The mechanism of action of 5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of certain proteins or pathways.
Binding: Interacting with DNA or RNA to modulate gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
- Key Differences: Contains a thiazolo[3,2-a]pyrimidine core instead of a pyrimido-thieno-thiazin system. Functional groups include cyano and ester moieties, unlike the sulfone and amine groups in the target compound.
- Synthesis : Prepared via Biginelli reaction followed by microwave-assisted cyclization, yielding improved efficiency (70–85% yields) compared to conventional methods .
7,9-Dimethylimidazo[1,2-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-5(6H)-thione
- Key Differences: Features an imidazo-pyrido-thieno-pyrimidine scaffold with a thione group. Lacks the sulfone and amine functionalities present in the target compound.
- Applications : Demonstrated utility as a 1,5-dinucleophile in heterocyclic assembly reactions .
1,3,4-Thiadiazolo[3,2-a]pyrimidines
- Key Differences: Incorporates a thiadiazole ring fused to pyrimidine, differing in heteroatom arrangement. Synthesized via ethanol-mediated reactions without catalysts, contrasting with the sulfone-containing target compound’s likely multi-step synthesis .
Physicochemical and Functional Comparisons
Table 1: Molecular Data and Functional Groups
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₉H₈N₄O₂S₂ | 268.32 | Amine, sulfone |
| Ethyl 3-amino-5-aryl-thiazolo[3,2-a]pyrimidine | C₁₄H₁₂N₄O₂S | 268.28 | Cyano, ester |
| 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | C₁₄H₁₂N₄O₂ | 268.28 | Carboxylic acid, methyl |
Key Observations :
- Despite similar molecular weights (e.g., 268.28 vs. 268.32), functional groups dictate divergent reactivity and applications.
Biological Activity
5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide (CAS No. 952949-12-1) is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno-pyrimidine core, which is significant for its biological activity.
1. Anti-Proliferative Activity
Several studies have investigated the anti-proliferative effects of thieno-pyrimidine compounds:
- Cell Lines Tested : Commonly used cancer cell lines include HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).
- Methodology : Thymidine incorporation assays are frequently employed to assess cell proliferation.
Table 1: Summary of Anti-Proliferative Activities of Related Compounds
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 25-50 | HCT116 |
| Compound B | 120-130 | MDA-MB-231 |
| Compound C | 200-350 | HCT116 |
These results suggest that modifications in the thieno-pyrimidine structure can lead to varying degrees of potency against cancer cell lines.
The mechanisms through which these compounds exert their anti-cancer effects may involve:
- Inhibition of Microtubule Assembly : Some thieno-pyrimidine derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Receptor Interaction : Potential interactions with adenosine receptors have also been noted, which could contribute to their anti-proliferative effects.
Case Studies
While specific case studies on this compound are scarce, related compounds provide insight into its potential:
-
Study on Thieno-Pyridine Derivatives :
- Researchers synthesized a series of thieno-pyridine analogues and evaluated their anti-proliferative activity.
- Results indicated that certain substitutions significantly enhanced potency against various cancer cell lines.
-
Thiazole and Thiazolidinedione Derivatives :
- A study demonstrated that thiazolidinedione derivatives exhibited high activity through PPARγ activation and inhibition of inflammatory pathways.
- These findings suggest that similar mechanisms may be exploitable in thieno derivatives.
Q & A
Q. What are the common synthetic routes for 5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide, and which reaction conditions are critical for regioselectivity?
Methodological Answer: The synthesis of this polycyclic heteroaromatic compound typically involves multi-step cyclization reactions. Key steps include:
- Thiophene ring formation via condensation of thiol-containing precursors under acidic conditions.
- Pyrimidine ring closure using urea or thiourea derivatives under reflux with ethanol or DMF as solvents .
- Regioselectivity control by optimizing temperature (e.g., 60–80°C for thiazine ring formation) and catalysts (e.g., Pd/C for hydrogenation steps) to avoid byproducts .
Critical parameters include solvent polarity, stoichiometric ratios of reactants, and reaction time to ensure proper ring fusion and sulfone group retention at the 6,6-dioxide position .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d6 or CDCl3) resolves proton environments in the pyrimidine and thiophene rings, with characteristic shifts for methyl groups (~δ 2.5 ppm) and amine protons (~δ 6.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the fused heterocyclic backbone .
- X-ray Crystallography: Resolves crystal packing and confirms the sulfone group geometry in the thiazine ring .
Q. How should researchers design initial in vitro studies to evaluate the antimicrobial potential of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using serial dilutions in Mueller-Hinton broth .
- Control Groups: Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) to distinguish compound-specific effects .
- Cytotoxicity Screening: Parallel testing on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different cellular assays?
Methodological Answer:
- Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Purity Verification: Re-analyze compound purity via HPLC (>95%) to exclude batch-specific impurities as confounding factors .
- Mechanistic Profiling: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target interactions that may explain divergent results .
Q. What strategies are recommended for elucidating the molecular mechanism of action in cancer cell lines?
Methodological Answer:
- Target Deconvolution: Employ affinity chromatography with biotinylated derivatives to pull down binding proteins, followed by SDS-PAGE and MS identification .
- Gene Knockdown: Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue effects on cytotoxicity .
- Molecular Dynamics (MD) Simulations: Model interactions with ATP-binding pockets (e.g., EGFR or PI3K) to predict binding affinities and guide mutagenesis studies .
Q. How can computational methods be integrated into studying structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Quantum Mechanical (QM) Calculations: Optimize 3D geometries (e.g., DFT/B3LYP) to map electrostatic potentials and identify sites for functionalization .
- Quantitative Structure-Activity Relationship (QSAR) Models: Train regression models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
- Docking Studies (AutoDock Vina): Screen virtual libraries against validated targets (e.g., HDACs or topoisomerases) to prioritize synthetic targets .
Q. What experimental designs are optimal for assessing environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
- Environmental Persistence Tests: Conduct OECD 301 biodegradation assays in activated sludge to estimate half-life in aquatic systems .
- Trophic Transfer Studies: Expose Daphnia magna and zebrafish embryos to sublethal doses, monitoring bioaccumulation via LC-MS .
- Microcosm Models: Simulate soil-water partitioning using HPLC-coupled soil columns to measure adsorption coefficients (Kd) .
Methodological Notes
- Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to confirm target engagement .
- Advanced Synthesis Optimization: Apply Design of Experiments (DoE) to reaction parameters (temperature, catalyst loading) for robustness testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
